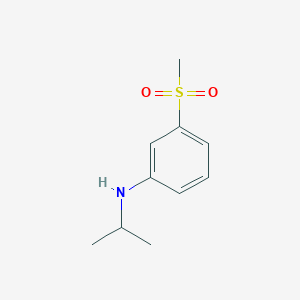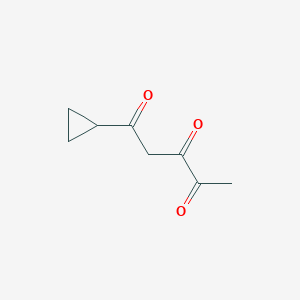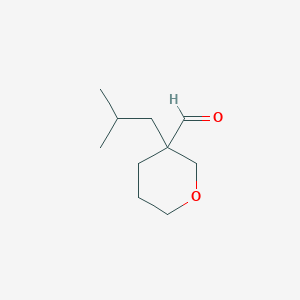![molecular formula C11H18O B13273551 1-[(1-Methylcyclopentyl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13273551.png)
1-[(1-Methylcyclopentyl)methyl]cyclopropane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1-Methylcyclopentyl)methyl]cyclopropane-1-carbaldehyde is an organic compound that features a cyclopropane ring attached to a cyclopentyl group with a methyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-Methylcyclopentyl)methyl]cyclopropane-1-carbaldehyde typically involves the formation of the cyclopropane ring followed by the introduction of the aldehyde group. One common method is the reaction of 1-methylcyclopentylmethyl bromide with diazomethane to form the cyclopropane ring. The resulting compound is then subjected to oxidation using reagents such as pyridinium chlorochromate (PCC) to introduce the aldehyde group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and advanced purification techniques are often employed to ensure the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-[(1-Methylcyclopentyl)methyl]cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form carboxylic acids using strong oxidizing agents such as potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The cyclopropane ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclopropane derivatives.
Scientific Research Applications
1-[(1-Methylcyclopentyl)methyl]cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(1-Methylcyclopentyl)methyl]cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The cyclopropane ring’s strain can also influence its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Cyclopropane-1-carbaldehyde: Lacks the cyclopentyl group, making it less sterically hindered.
1-Methylcyclopropane-1-carbaldehyde: Similar structure but without the cyclopentyl group.
Cyclopentylmethylcyclopropane: Lacks the aldehyde group, affecting its reactivity.
Uniqueness
1-[(1-Methylcyclopentyl)methyl]cyclopropane-1-carbaldehyde is unique due to the combination of the cyclopropane ring, cyclopentyl group, and aldehyde functionality. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Properties
Molecular Formula |
C11H18O |
|---|---|
Molecular Weight |
166.26 g/mol |
IUPAC Name |
1-[(1-methylcyclopentyl)methyl]cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C11H18O/c1-10(4-2-3-5-10)8-11(9-12)6-7-11/h9H,2-8H2,1H3 |
InChI Key |
HNYLUHBEHQOCOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC1)CC2(CC2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{[(3-hydroxyphenyl)methyl]amino}-N,N-dimethylacetamide](/img/structure/B13273481.png)
![Butyl[(2,4,5-trimethylphenyl)methyl]amine](/img/structure/B13273484.png)
![3-[(3,4-Dichlorophenyl)methoxy]azetidine](/img/structure/B13273496.png)
![4-Chloro-1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13273500.png)
![2-[(Prop-2-yn-1-yloxy)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B13273503.png)


![3-[(2,6-Dimethylcyclohexyl)amino]propan-1-ol](/img/structure/B13273537.png)



